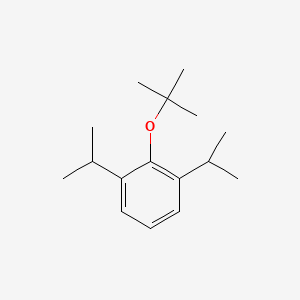
2-(tert-Butoxy)-1,3-diisopropylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(tert-Butoxy)-1,3-diisopropylbenzene: is an organic compound characterized by the presence of a tert-butoxy group and two isopropyl groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(tert-Butoxy)-1,3-diisopropylbenzene typically involves the alkylation of 1,3-diisopropylbenzene with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(tert-Butoxy)-1,3-diisopropylbenzene can undergo various chemical reactions, including:
Oxidation: The tert-butoxy group can be oxidized to form corresponding alcohols or ketones.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as halogens, nitrating agents, or sulfonating agents.
Major Products Formed:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of hydrocarbons or alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
Chemistry: 2-(tert-Butoxy)-1,3-diisopropylbenzene is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology and Medicine:
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, and other materials. Its stability and reactivity make it a valuable intermediate in various manufacturing processes .
Mécanisme D'action
The mechanism of action of 2-(tert-Butoxy)-1,3-diisopropylbenzene involves its interaction with molecular targets through its functional groups. The tert-butoxy group can participate in various chemical reactions, influencing the compound’s reactivity and stability. The isopropyl groups provide steric hindrance, affecting the compound’s overall behavior in different environments .
Comparaison Avec Des Composés Similaires
tert-Butylbenzene: Lacks the isopropyl groups, resulting in different reactivity and applications.
1,3-Diisopropylbenzene: Lacks the tert-butoxy group, leading to variations in chemical behavior.
tert-Butylphenol: Contains a hydroxyl group instead of the isopropyl groups, affecting its chemical properties
Uniqueness: 2-(tert-Butoxy)-1,3-diisopropylbenzene stands out due to the combination of the tert-butoxy group and the isopropyl groups on the benzene ring. This unique structure imparts distinct reactivity and stability, making it a valuable compound in various chemical and industrial applications.
Propriétés
Formule moléculaire |
C16H26O |
|---|---|
Poids moléculaire |
234.38 g/mol |
Nom IUPAC |
2-[(2-methylpropan-2-yl)oxy]-1,3-di(propan-2-yl)benzene |
InChI |
InChI=1S/C16H26O/c1-11(2)13-9-8-10-14(12(3)4)15(13)17-16(5,6)7/h8-12H,1-7H3 |
Clé InChI |
DIJATWAUVFZRSG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C(=CC=C1)C(C)C)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


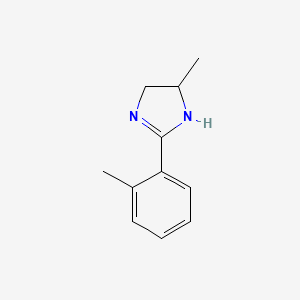

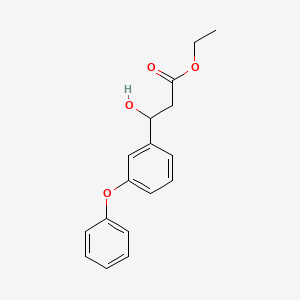
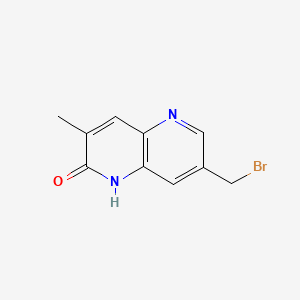
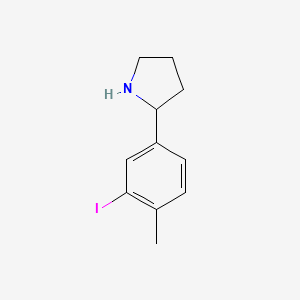


![6-Bromofuro[3,4-C]pyridin-3(1H)-one](/img/structure/B13690443.png)

![1-(2-Chloro-6,7-dihydro-5H-thiazolo[4,5-F]indol-5-YL)-2,2,2-trifluoroethanone](/img/structure/B13690465.png)


![6-Chloro-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13690482.png)

